

Application Notes and Protocols for the NMR Characterization of Preschisanartanin B

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Compound of Interest

Compound Name: Preschisanartanin B

Cat. No.: B12373413

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Introduction

Preschisanartanin B is a novel sesquiterpenoid lactone, a class of natural products known for their diverse and potent biological activities. The structural elucidation of such compounds is a critical step in drug discovery and development, providing the foundation for understanding their mechanism of action and for future synthetic modifications. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous determination of the chemical structure of novel natural products.[1][2][3] This document provides a comprehensive guide to the NMR characterization of **Preschisanartanin B**, detailing the necessary experiments, protocols, and data interpretation strategies. The methodologies described herein are broadly applicable to the structural analysis of other complex natural products.

Data Presentation: NMR Spectroscopic Data for Preschisanartanin B

The following tables summarize the ^1H and ^{13}C NMR data acquired for **Preschisanartanin B** in CDCl_3 at 500 MHz and 125 MHz, respectively.

Table 1: ^1H NMR Data for **Preschisanartanin B** (500 MHz, CDCl_3)

Position	δ H (ppm)	Multiplicity	J (Hz)
1	2.50	m	
2	1.85	m	
2'	1.65	m	
3	4.10	t	8.5
4	2.80	d	9.0
5	2.10	m	
6	5.80	d	
7	4.50	dd	
9	2.20	m	
9'	1.95	m	
10	1.15	s	
11	2.90	qd	7.0, 3.0
13	1.25	d	7.0
14	1.05	s	
15	4.95	s	
15'	4.85	s	

Table 2: ^{13}C NMR and DEPT Data for **Preschisanartanin B** (125 MHz, CDCl_3)

Position	δC (ppm)	DEPT-135
1	45.2	CH
2	28.1	CH ₂
3	78.5	CH
4	55.6	CH
5	50.3	CH
6	125.8	CH
7	82.4	CH
8	170.1	C
9	35.7	CH ₂
10	38.9	C
11	41.3	CH
12	178.2	C
13	12.1	CH ₃
14	21.5	CH ₃
15	112.9	CH ₂

Experimental Protocols

Detailed methodologies for the key NMR experiments required for the structural elucidation of **Preschisanartanin B** are provided below.

Sample Preparation

- **Dissolution:** Accurately weigh approximately 5-10 mg of purified **Preschisanartanin B** and dissolve it in 0.6 mL of deuterated chloroform (CDCl₃).
- **Internal Standard:** Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

- Transfer: Transfer the solution to a 5 mm NMR tube.
- Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into the NMR tube.

1D NMR Spectroscopy

a) ^1H NMR Spectroscopy

- Objective: To determine the number of different types of protons, their chemical environment, multiplicity (spin-spin splitting), and relative numbers (integration).
- Protocol:
 - Insert the sample into the NMR spectrometer.
 - Tune and shim the spectrometer for optimal magnetic field homogeneity.
 - Acquire a standard ^1H NMR spectrum with the following parameters:
 - Pulse Program: zg30
 - Spectral Width: 12-16 ppm
 - Acquisition Time: ~2-3 seconds
 - Relaxation Delay: 1-2 seconds
 - Number of Scans: 16-64 (adjust for desired signal-to-noise ratio)
 - Process the data by applying a Fourier transform, phase correction, and baseline correction.
 - Reference the spectrum to the TMS signal at 0.00 ppm.
 - Integrate all signals and determine the multiplicity of each peak.

b) ^{13}C NMR Spectroscopy

- Objective: To determine the number of non-equivalent carbon atoms in the molecule.[4]

- Protocol:

- Acquire a proton-decoupled ^{13}C NMR spectrum using the same sample.
- Use the following parameters:
 - Pulse Program: zgpg30
 - Spectral Width: 200-240 ppm
 - Acquisition Time: ~1-2 seconds
 - Relaxation Delay: 2 seconds
 - Number of Scans: 1024-4096 (or more, as ^{13}C has low natural abundance)
- Process the data similarly to the ^1H spectrum.
- Reference the spectrum to the CDCl_3 solvent peak at 77.16 ppm.

c) DEPT (Distortionless Enhancement by Polarization Transfer)

- Objective: To differentiate between CH , CH_2 , and CH_3 groups.
- Protocol:
 - Acquire DEPT-45, DEPT-90, and DEPT-135 spectra.
 - DEPT-90 will show only CH signals.
 - DEPT-135 will show positive signals for CH and CH_3 groups and negative signals for CH_2 groups. Quaternary carbons are absent.
 - These spectra are crucial for assigning the carbon types listed in Table 2.

2D NMR Spectroscopy

Two-dimensional NMR experiments are essential for establishing the connectivity and spatial relationships within the molecule.^[5]

a) COSY (Correlation Spectroscopy)

- Objective: To identify proton-proton (^1H - ^1H) spin-spin couplings, typically through 2-3 bonds.^{[5][6]}
- Protocol:
 - Acquire a gradient-enhanced COSY (gCOSY) spectrum.
 - Cross-peaks in the COSY spectrum indicate that the two protons are coupled.
 - This experiment is fundamental for tracing out the proton spin systems in the molecule.

b) HSQC (Heteronuclear Single Quantum Coherence)

- Objective: To identify direct one-bond correlations between protons and carbons (^1H - ^{13}C).^{[5][7]}
- Protocol:
 - Acquire a gradient-enhanced HSQC spectrum.
 - Each cross-peak corresponds to a proton directly attached to a carbon.
 - This allows for the direct assignment of protonated carbons.

c) HMBC (Heteronuclear Multiple Bond Correlation)

- Objective: To identify long-range (typically 2-3 bond) correlations between protons and carbons (^1H - ^{13}C).^{[2][6][8]}
- Protocol:
 - Acquire a gradient-enhanced HMBC spectrum.

- Cross-peaks indicate correlations between protons and carbons that are two or three bonds apart.
- This is a critical experiment for connecting different spin systems and for identifying the positions of quaternary carbons and heteroatoms.

d) NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy)

- Objective: To identify protons that are close in space, irrespective of their bonding connectivity.
- Protocol:
 - Acquire a 2D NOESY or ROESY spectrum.
 - Cross-peaks indicate that the correlated protons are spatially proximate (typically $< 5 \text{ \AA}$).
 - This experiment is crucial for determining the relative stereochemistry of the molecule.

Visualizations

Experimental Workflow

The following diagram illustrates the logical workflow for the structural elucidation of **Preschisanartanin B** using NMR spectroscopy.

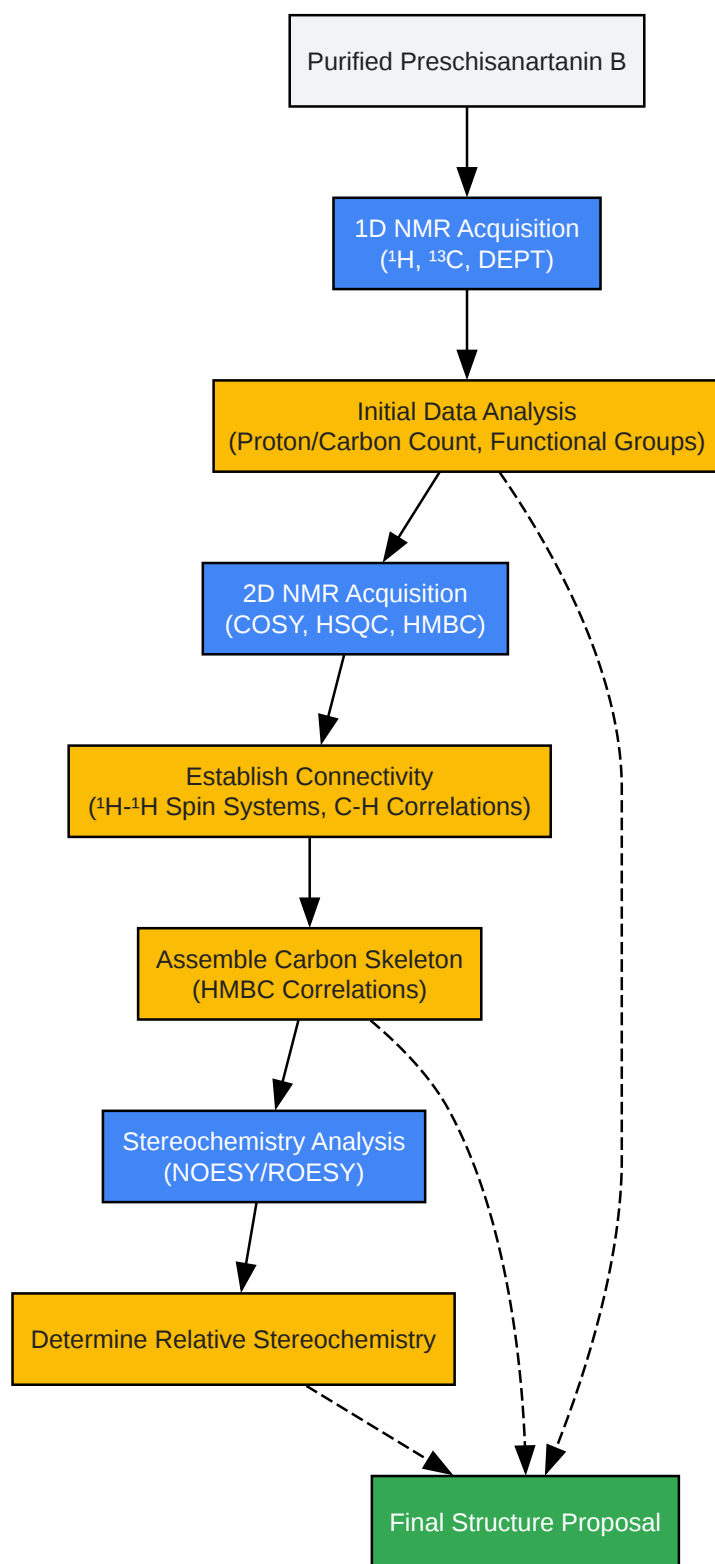


Figure 1: NMR Experimental Workflow for Structural Elucidation

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Caption: NMR workflow for structure determination.

Hypothetical Signaling Pathway Modulation

Sesquiterpenoid lactones are known to modulate various signaling pathways, often related to inflammation and cell survival.[9] The diagram below illustrates a hypothetical signaling pathway that could be influenced by **Preschisanartanin B**.

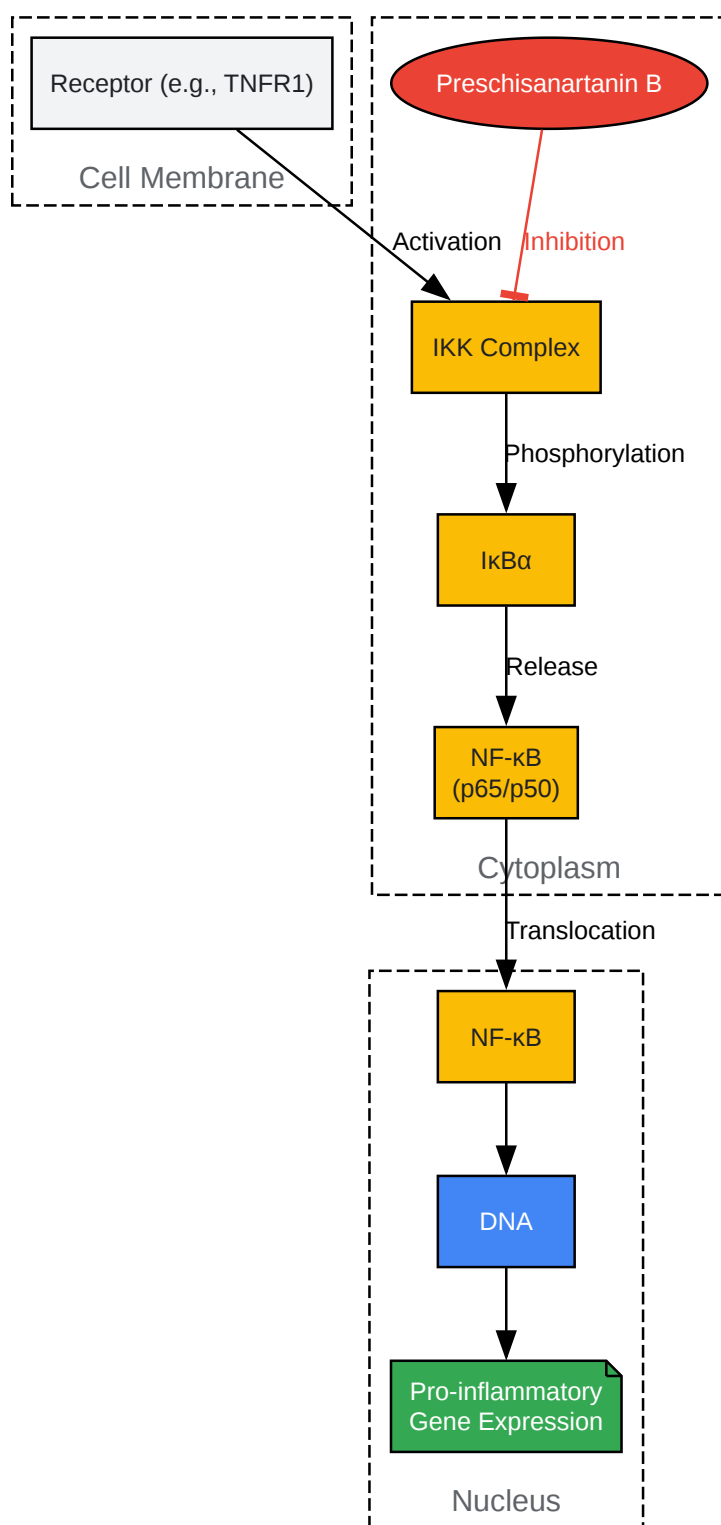


Figure 2: Hypothetical Signaling Pathway Modulated by Preschisanartanin B

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Caption: Potential NF-κB pathway inhibition.

Conclusion

The combination of one- and two-dimensional NMR techniques provides a powerful and definitive approach for the structural characterization of novel natural products like **Preschisanartanin B**. The protocols and data presented in these application notes serve as a comprehensive guide for researchers in natural product chemistry and drug development. A thorough application of these NMR methods will enable the unambiguous assignment of the planar structure and relative stereochemistry, which is an indispensable step towards understanding the compound's biological function and therapeutic potential.

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